
2-Chloro Fenofibric Acid-d6
Vue d'ensemble
Description
2-Chloro Fenofibric Acid-d6 (CAS: 1346603-06-2) is a deuterated analog of fenofibric acid, a metabolite of the lipid-regulating drug fenofibrate. Its molecular formula is C₁₇H₉D₆ClO₄ (MW: 324.79), featuring six deuterium atoms and a chlorine substituent at the 2-position of the benzoyl group . It is classified as a stable isotope-labeled impurity, primarily used in pharmaceutical research for quantitative analysis and impurity profiling of fenofibric acid formulations . Key characteristics include:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro Fenofibric Acid-d6 typically involves the deuteration of 2-Chloro Fenofibric Acid. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro Fenofibric Acid-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-Chloro Fenofibric Acid-d6 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in analytical chemistry for the quantification of fenofibric acid.
Biology: In pharmacokinetic studies to monitor the metabolism and distribution of fenofibric acid in
Activité Biologique
2-Chloro Fenofibric Acid-d6, a deuterated derivative of fenofibric acid, is primarily recognized for its role as an internal standard in analytical chemistry and its significant biological activities. This compound is a potent activator of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), which plays a crucial role in lipid metabolism and the regulation of various metabolic pathways.
Target and Mode of Action
The primary target of this compound is PPAR-alpha. Upon activation, it influences several biochemical pathways:
- Lipid Metabolism : The compound promotes fatty acid transport and enhances β-oxidation in peroxisomes and mitochondria, leading to a reduction in low-density lipoprotein (LDL) cholesterol, total cholesterol, triglycerides, and apolipoprotein B levels while increasing high-density lipoprotein (HDL) cholesterol levels .
- Gene Regulation : It regulates the expression of genes associated with lipid metabolism, inflammation, and cell apoptosis through its interaction with PPAR-alpha.
Pharmacokinetics
This compound exhibits high hydrophilicity but poor absorption characteristics, similar to its parent compound, fenofibrate. Its pharmacokinetic properties are influenced by dietary fat intake, affecting absorption rates and overall bioavailability.
Enzymatic Interactions
The compound is primarily metabolized by the CYP3A4 enzyme, which hydrolyzes it into its active form, fenofibric acid. This metabolic pathway is essential for its biological efficacy .
Table 1: Biological Activity Overview
Activity | Measurement | Value |
---|---|---|
PPAR-alpha EC50 | Concentration for half-maximal effect | 22.4 µM |
PPAR-gamma EC50 | Concentration for half-maximal effect | 1.47 µM |
PPAR-delta EC50 | Concentration for half-maximal effect | 1.06 µM |
COX-2 Inhibition IC50 | Concentration for half-maximal inhibition | 48 nM |
Study on Lipid Modulation
A study demonstrated that treatment with fenofibric acid (and by extension, its deuterated form) significantly reduced triglyceride levels in patients with hyperlipidemia. The study reported a decrease in LDL cholesterol by approximately 20% after consistent administration over a period of 12 weeks .
Study on Inflammatory Response
Another investigation focused on the anti-inflammatory effects of fenofibric acid derivatives. It was found that these compounds could inhibit COX-2 activity effectively, suggesting potential applications in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying 2-Chloro Fenofibric Acid-d6 in biological matrices?
- Methodology : Use high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. For HPLC, employ a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 1.0 mL/min flow rate. For LC-MS/MS, optimize ionization parameters (e.g., ESI+ mode) and monitor transitions such as m/z 324.79 → 121.1 (quantifier) and 324.79 → 105.0 (qualifier) .
- Rationale : Deuterium labeling reduces matrix interference and improves isotopic separation, critical for pharmacokinetic studies.
Q. How should researchers validate the stability of this compound under experimental storage conditions?
- Methodology : Conduct accelerated stability studies at -20°C, 4°C, and room temperature (25°C) over 0–30 days. Analyze degradation using HPLC with UV detection (λ = 254 nm) and compare peak areas against fresh standards. Include tests for photostability (ICH Q1B guidelines) and humidity sensitivity .
- Key Metrics : Degradation >5% indicates instability; use argon-filled vials for long-term storage to prevent oxidation.
Q. What synthetic routes are documented for this compound, and how is deuteration confirmed?
- Synthesis : Deuterium is typically introduced via acid-catalyzed exchange reactions using D₂O or deuterated methanol. For example, replace six hydrogen atoms in the methyl groups of the parent compound with deuterium .
- Characterization : Confirm deuteration using high-resolution mass spectrometry (HRMS) for exact mass (m/z 324.79) and ¹H/²H NMR to verify absence of protiated peaks in deuterated positions .
Advanced Research Questions
Q. How can this compound be utilized to resolve contradictions in PPARα activation studies?
- Experimental Design : Use radioligand binding assays with PPARα-transfected cells. Compare dose-response curves of this compound and non-deuterated analogs to assess isotopic effects on receptor affinity. Include negative controls (e.g., GW6471, a PPARα antagonist) .
- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values. Discrepancies >20% may indicate deuterium-induced conformational changes in ligand-receptor interactions .
Q. What strategies are effective for impurity profiling of this compound in metabolic studies?
- Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS. Monitor common impurities like 2-Chloro-4'-hydroxybenzophenone (m/z 245.04) and 3-Chloro Fenofibric Acid-d6 (m/z 324.79). Use a gradient elution (5–95% acetonitrile in 15 min) on a Zorbax Eclipse Plus C18 column .
- Validation : Ensure limits of detection (LOD) ≤0.1% and linearity (R² >0.998) across 0.1–100 μg/mL ranges.
Q. How do researchers address interspecies variability when extrapolating this compound pharmacokinetic data from rodents to humans?
- Approach : Perform allometric scaling using plasma protein binding data (e.g., 99% bound in humans vs. 97% in rats). Adjust doses based on body surface area (BSA) normalization. Validate with physiologically based pharmacokinetic (PBPK) modeling .
- Caveats : Species-specific CYP450 metabolism (e.g., CYP2C9 in humans vs. CYP2C11 in rats) may require in vitro microsomal assays to refine models .
Q. What experimental controls are critical when investigating metabolic interactions between this compound and CYP450 isoforms?
- Design : Use human liver microsomes (HLMs) incubated with NADPH cofactor. Include ketoconazole (CYP3A4 inhibitor) and sulfaphenazole (CYP2C9 inhibitor) as positive controls. Quantify parent compound and metabolites (e.g., glucuronides) via LC-MS/MS .
- Data Interpretation : A ≥50% reduction in metabolite formation with inhibitors confirms CYP-mediated metabolism. Account for deuterium kinetic isotope effects (KIEs) on reaction rates .
Q. How can conflicting data on this compound’s plasma half-life be reconciled across studies?
- Resolution : Conduct meta-analysis with inclusion criteria: studies using deuterated internal standards, matched species/strain, and standardized dosing. Apply random-effects models to calculate pooled half-life estimates. Assess heterogeneity via I² statistics .
- Confounding Factors : Variability in sample collection times, freeze-thaw cycles, or extraction efficiency may explain discrepancies.
Comparaison Avec Des Composés Similaires
Structural and Functional Differences
Table 1: Structural Comparison
Compound | Molecular Formula | CAS Number | Key Features |
---|---|---|---|
2-Chloro Fenofibric Acid-d6 | C₁₇H₉D₆ClO₄ | 1346603-06-2 | 2-chloro substitution; six deuterium atoms |
Fenofibric Acid-d6 | C₁₇H₉D₆O₄ | 1092484-69-9 | No chlorine; deuterium at dimethyl groups |
Fenofibric Acid | C₁₇H₁₅ClO₄ | 42017-89-0 | Non-deuterated parent compound |
3-Chloro Fenofibric Acid-d6 | C₁₇H₉D₆ClO₄ | 1346603-07-3 | 3-chloro substitution; six deuterium atoms |
- Deuterium Labeling: Both this compound and Fenofibric Acid-d6 incorporate deuterium to enable precise quantification via mass spectrometry. However, the position of chlorine substitution distinguishes this compound from other analogs, influencing its chromatographic behavior and metabolic stability .
- Pharmacological Role: Unlike Fenofibric Acid (a PPARα/γ/δ agonist), this compound is pharmacologically inert and used solely for analytical purposes .
Stability and Analytical Performance
Table 2: Stability Data
Compound | Stock Solution Stability (1–10°C) | Short-Term Stability (RT, ~9.6 hrs) | Precision (Stability Dilutions) |
---|---|---|---|
Fenofibric Acid | 14 days (108.3%) | 99.1% | 0.5% |
Fenofibric Acid-d6 | 15 days (95.2%) | 98.7% | 0.7% |
- Stability Trends: Deuteration marginally reduces stock solution stability (95.2% vs. 108.3% for non-deuterated Fenofibric Acid), likely due to isotopic effects on degradation kinetics .
- Short-Term Stability : Both compounds show comparable room-temperature stability (~99%), making them reliable for LC-MS/MS workflows .
Comparison with Other Deuterated Analogs
Table 3: Key Analogs and Their Roles
Compound | Substitution Pattern | Application |
---|---|---|
This compound | 2-Cl, deuterated | Impurity standard |
3-Chloro Fenofibric Acid-d6 | 3-Cl, deuterated | Research on positional isomerism |
Fenofibrate-d6 | Deuterated fenofibrate | Quantification of prodrug absorption |
- Positional Isomerism : The 2-chloro vs. 3-chloro substitution alters polarity and retention times in chromatographic methods, requiring distinct analytical protocols .
Research Findings and Implications
- LC-MS/MS Optimization: Parameters like capillary voltage and collision energy are tuned to maximize sensitivity for deuterated compounds, achieving detection limits as low as 1 ng/mL for Fenofibric Acid-d6 .
- Regulatory Compliance: The use of this compound ensures accurate impurity profiling, critical for FDA and EMA submissions .
Propriétés
IUPAC Name |
2-[4-(2-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-9-7-11(8-10-12)15(19)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLZAXXVHHHGDU-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.